2-Selenouracil: A Technical Guide for Researchers and Drug Development Professionals
2-Selenouracil: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 16724-03-1
This technical guide provides an in-depth overview of 2-selenouracil, a selenium-containing analog of the nucleobase uracil. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its emerging role as a photosensitizer in photodynamic therapy (PDT).
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Selenouracil
| Property | Value | Reference(s) |
| CAS Number | 16724-03-1 | [1] |
| Molecular Formula | C4H4N2OSe | [1] |
| Molecular Weight | 175.05 g/mol | [2] |
| Appearance | Brown to khaki solid | [2] |
| Solubility | Ethanol (B145695): 2.5 mg/mL (requires sonication) | [2] |
| DMSO: Poorly soluble | [2] | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Synthesis and Reactivity
Synthesis
The synthesis of 2-selenouracil has been described as a condensation reaction between selenourea (B1239437) and a formic acid derivative. A commonly cited method involves the reaction of selenourea with freshly prepared crude sodium ethylformyl acetate (B1210297) in ethanol. The product is then precipitated by acidification with acetic acid.
Experimental Protocol: Synthesis of 2-Selenouracil
This protocol is based on established synthetic procedures for selenopyrimidines.
Materials:
-
Selenourea
-
Sodium metal
-
Ethyl formate (B1220265)
-
Ethyl acetate
-
Absolute ethanol
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Acetic acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.
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Formation of Sodium Ethylformyl Acetate: To the sodium ethoxide solution, add ethyl acetate followed by the dropwise addition of ethyl formate while stirring and cooling. The mixture is then stirred at room temperature for several hours to form crude sodium ethylformyl acetate.
-
Condensation Reaction: To the freshly prepared sodium ethylformyl acetate, add a solution of selenourea in ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours.
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Precipitation: After cooling, the reaction mixture is acidified with acetic acid to precipitate the crude 2-selenouracil.
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Purification: The crude product can be collected by filtration, washed with cold ethanol and ether, and recrystallized from a suitable solvent like ethanol to yield the purified 2-selenouracil.
Reactivity: Oxidation of 2-Selenouracil
2-Selenouracil is more susceptible to oxidation than its sulfur analog, 2-thiouracil.[2] The oxidation of 2-selenouracil with hydrogen peroxide (H₂O₂) has been studied under various conditions, revealing a pH- and molar ratio-dependent reaction pathway.
Experimental Protocol: Oxidation of 2-Selenouracil with Hydrogen Peroxide
Materials:
-
2-Selenouracil
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 5.0, 7.4, and 8.0)
-
Deuterium oxide (D₂O) for NMR studies
Procedure:
-
Prepare a 10 mM solution of 2-selenouracil in the desired phosphate buffer or deionized water (using D₂O for NMR analysis).
-
Add hydrogen peroxide to the 2-selenouracil solution at varying molar ratios (e.g., 1:0.5, 1:1, 1:10).
-
Monitor the reaction progress at room temperature over time (from 1 minute to 24 hours) using techniques such as ¹H NMR and UPLC-PDA-ESI(-)-HRMS.
-
Analyze the spectra to identify and quantify the formation of intermediates and final products.
The oxidation of 2-selenouracil with H₂O₂ at a 1:1 or lower molar ratio predominantly forms a diselenide (Ura-Se-Se-Ura) intermediate, which can then undergo further transformations.[2]
Diagram: Workflow of 2-Selenouracil Oxidation
Caption: Oxidation of 2-selenouracil with hydrogen peroxide.
Biological Activity and Applications in Drug Development
2-Selenouracil is recognized as an effective photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizing agent, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.[4][5]
While direct experimental evidence detailing the specific signaling pathways activated by 2-selenouracil-mediated PDT is still emerging, the general mechanisms of PDT and studies on other selenium-containing photosensitizers suggest the involvement of key cellular signaling cascades.
Proposed Signaling Pathways in 2-Selenouracil Mediated Photodynamic Therapy
Upon activation by light, 2-selenouracil is believed to generate ROS, which in turn can trigger a cascade of cellular events leading to apoptosis (programmed cell death) and necrosis. The following signaling pathways are likely to be involved:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: PDT is known to activate the NF-κB pathway, which plays a dual role in both promoting cell survival and mediating inflammatory responses that can contribute to an anti-tumor immune response.[6] The ROS generated by 2-selenouracil could act as signaling molecules to activate this pathway.
-
Caspase Activation Pathway: A hallmark of apoptosis is the activation of a family of proteases called caspases. PDT-induced oxidative stress can lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade (e.g., activation of caspase-9 and caspase-3) that culminates in the execution of apoptosis.
-
HIF-1 (Hypoxia-Inducible Factor 1) Pathway: Many solid tumors have hypoxic (low oxygen) regions. HIF-1 is a transcription factor that helps cancer cells adapt to hypoxic conditions. Some studies suggest that PDT can modulate HIF-1 activity, thereby affecting tumor cell survival and angiogenesis.
Diagram: Proposed Signaling Pathways in 2-Selenouracil PDT
Caption: Proposed signaling cascades initiated by 2-selenouracil in PDT.
Conclusion
2-Selenouracil is a promising molecule with significant potential in the field of cancer therapy, particularly as a photosensitizer in PDT. Its unique chemical properties, stemming from the incorporation of a selenium atom, lead to distinct reactivity and biological activity compared to its sulfur and oxygen analogs. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by 2-selenouracil-mediated PDT. A deeper understanding of these pathways will be crucial for the rational design of novel and more effective cancer treatments. This technical guide serves as a foundational resource for scientists and clinicians working towards this goal.
References
- 1. Selenocystine induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation-Induced Oxidation Reactions of 2-Selenouracil in Aqueous Solutions: Comparison with Sulfur Analog of Uracil [mdpi.com]
- 3. 6-Methyl-2-selenouracil (22384-57-2) for sale [vulcanchem.com]
- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 22384-57-2_6-methyl-2-selenouracilCAS号:22384-57-2_6-methyl-2-selenouracil【结构式 性质 英文】 - 化源网 [chemsrc.com]
